![molecular formula C15H18ClNO4 B2516129 Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate CAS No. 103976-15-4](/img/structure/B2516129.png)
Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Insights into Supramolecular Assembly Formation
The study of diethyl aryl amino methylene malonate (DAM) derivatives, including diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate, has revealed that these molecules exhibit co-planar conformations and strong intramolecular N–H⋯O hydrogen bonding, which forms a six-membered ring structure. The presence of chloro and nitro substitutions affects the strength of these hydrogen bonds, with additional intramolecular hydrogen bonding observed in some derivatives. The study also highlights the first observation of type-I Cl⋯Cl interaction in this class of compounds. The molecular interactions and shapes were analyzed using Hirshfeld surface and 2D fingerprint plots, emphasizing the impact of substitutions on various molecular interactions .
Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate
Diethyl 2-(2-chloronicotinoyl)malonate is a significant intermediate in the synthesis of small molecule anticancer drugs. A new method for synthesizing this compound has been developed, using 2-chloronicotinic acid and optimizing the synthetic steps to achieve a total yield of 83.3%. This compound's structure is found in many kinase inhibitors, and its derivatives are crucial for synthesizing active compounds .
C-Alkylation of Nitroso Chlorides with Diethyl Malonate
The reaction of nitroso chlorides with diethyl malonate in the presence of anhydrous K2CO3 at room temperature leads to C-alkylation and the formation of α-substituted oximes with a diethyl malonate moiety. This reaction has been shown to yield products in 20–90% yields .
Hydrogen Bonding Due to Regioisomerism
The regioisomerism in diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates affects the supramolecular architecture of these compounds. The position of the hydroxy group leads to different hydrogen bonding patterns, influencing the molecular packing through intermolecular O-H...O interactions and C-H...O interactions .
Experimental Neoplasia in Rats
Although not directly related to diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate, research on structurally related aromatic amines has shown carcinogenic potential in rats. These studies provide context for understanding the potential biological effects of related compounds .
Excess Molar Enthalpies of Diethyl Malonate
The excess molar enthalpies of diethyl malonate with various solvents have been measured, showing that values increase with temperature. This data has been correlated using the Redlich–Kister equation and local composition models, providing insight into the physical properties of diethyl malonate .
Penta-2,4-dien-1-ones by Formal [3+2] Cycloaddition–Rearrangement
Diethyl 2-(dicyanomethylene)malonate, an electron-deficient alkene, reacts with alkynes to form penta-2,4-dien-1-ones through a formal [3+2] cycloaddition–rearrangement cascade. This reaction proceeds with excellent regioselectivity and without the need for a catalyst, highlighting the chemical reactivity of diethyl malonate derivatives .
Synthesis and Exciplex Formation of Diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate
A new bichromophoric compound was synthesized from diethyl malonate, which forms exciplexes in both fluid media and a polymer matrix. The study of exciplex formation provides information on the interaction between chromophores and the potential applications of diethyl malonate derivatives in materials science .
科学的研究の応用
Synthesis and Industrial Scale Production
Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate is a precursor in the multistage synthesis of various biologically active quinoline derivatives, such as those with antiviral, immunosuppressive, anticancer, and photoprotector activities. A study demonstrated a rapid and efficient synthesis method at room temperature, offering a viable approach for industrial-scale production of this molecule (Valle et al., 2018).
Supramolecular Architecture
The compound shows interesting properties in the context of supramolecular architecture. The crystallization behavior and hydrogen bonding patterns of derivatives, including Diethyl 2-[(2-hydroxyanilino)methylidene]malonate and Diethyl 2-[(4-hydroxyanilino)methylidene]malonate, have been studied, revealing significant influences on molecular packing due to intermolecular interactions (Ilangovan et al., 2013).
Crystal Structure and Molecular Interactions
The crystal structures and molecular interactions of several derivatives of diethyl 2-(((aryl)amino)methylene)malonate (DAM) have been extensively studied. These investigations provide insights into the formation of supramolecular assemblies and highlight the impact of chloro and nitro substitutions on hydrogen bonding strengths (Shaik et al., 2019).
Polymerization Processes
In the field of polymer chemistry, the related methylene bis(diethyl malonate)–cerium ammonium nitrate redox couple has been used as an initiator in the polymerization of methyl methacrylate. This process achieves high yields at room temperature and is a promising avenue for the development of new polymerization techniques (Bıçak & Özeroğlu, 2001).
Applications in Medicinal Chemistry
Diethyl 2-(2-chloronicotinoyl)malonate, a closely related compound, serves as an important intermediate in the synthesis of small molecule anticancer drugs. This study explored an efficient synthesis method, highlighting its role in the development of targeted cancer therapies (Xiong et al., 2018).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards, it’s always recommended to refer to the material safety data sheet (MSDS) of the compound.
特性
IUPAC Name |
diethyl 2-[(2-chloro-4-methylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-4-20-14(18)11(15(19)21-5-2)9-17-13-7-6-10(3)8-12(13)16/h6-9,17H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXLJWFCLVRUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)C)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(benzylsulfonyl)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2516047.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2516048.png)
![2-[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B2516049.png)
![7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2516051.png)
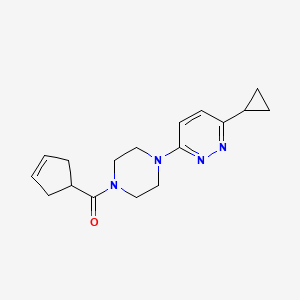
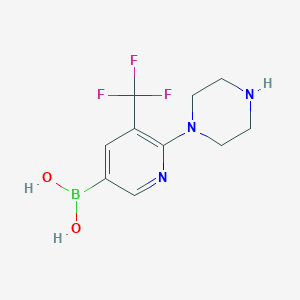

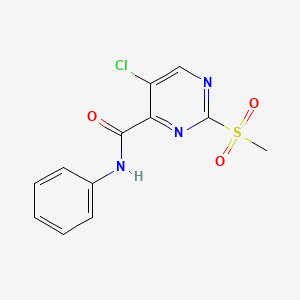
![3-(2,5-Dimethyl-phenyl)-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2516058.png)
![(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2516061.png)
![Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2516065.png)
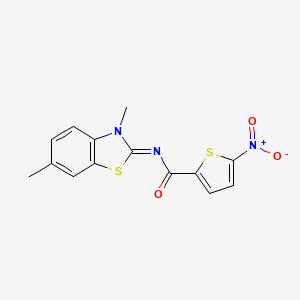
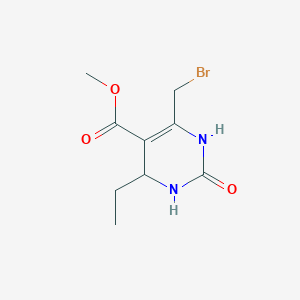
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2516069.png)